N'-(6-chloropyridin-2-yl)acetohydrazide
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Description
Synthesis Analysis
- N'-(6-chloropyridin-2-yl)acetohydrazide and its derivatives are synthesized through various methods, including reflux techniques, condensation reactions, and the use of ultrasonication at room temperature for rapid synthesis. These methods facilitate the formation of novel compounds with potential optoelectronic and biological applications (Ananda et al., 2021).
Molecular Structure Analysis
- The molecular structure of these compounds has been elucidated using single crystal X-ray diffraction, demonstrating diverse geometrical configurations and confirming their structures. Detailed density functional theory (DFT) calculations have been employed to understand the electronic structure, vibrational spectra, and molecular geometry (Demir et al., 2017).
Chemical Reactions and Properties
- The chemical reactivity and properties of N'-(6-chloropyridin-2-yl)acetohydrazide derivatives have been explored, revealing their potential in forming various derivatives through reactions such as palladium-catalyzed monoarylation. This process is crucial for developing triazolopyridines and other complex molecules (Reichelt et al., 2010).
Physical Properties Analysis
- Investigations into the physical properties, including thermal behavior, optical transparency, and dielectric properties, reveal the compounds' suitability for applications in optoelectronics and materials science. The nonlinear optical (NLO) properties, such as second harmonic generation efficiency and optical limiting, indicate their potential in frequency generation and optical switching (Ananda et al., 2021).
Chemical Properties Analysis
- The chemical properties, including reactivity towards DNA-binding, antioxidant activities, and the ability to form supramolecular architectures due to hydrogen bonding, have been extensively studied. These properties are essential for developing new materials and understanding their interaction with biological systems (Hao et al., 2010).
Scientific Research Applications
Synthetic Approaches to Clopidogrel
Clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, illustrates the importance of specific chemical functionalities in pharmaceutical applications. The review by Saeed et al. (2017) discusses various synthetic methodologies for (S)-clopidogrel, highlighting the pros and cons of each method. This could be relevant for synthesizing derivatives of N'-(6-chloropyridin-2-yl)acetohydrazide, given the importance of chloropyridinyl moieties in drug design (Saeed et al., 2017).
Sulfonamides and Therapeutic Applications
The patent review by Carta et al. (2012) on sulfonamides, including discussions on carbonic anhydrase inhibitors (CAIs) and their role in treating various conditions, might offer insights into how modifications to compounds like N'-(6-chloropyridin-2-yl)acetohydrazide could yield new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Lacidipine and Vascular Effects
Research on lacidipine, a calcium antagonist used in managing hypertension, demonstrates the potential cardiovascular effects of chemically related compounds. Studies have shown its efficacy and organo-protective effects, suggesting areas where N'-(6-chloropyridin-2-yl)acetohydrazide derivatives could be explored for cardiovascular applications (McCormack & Wagstaff, 2003).
properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)10-11-7-4-2-3-6(8)9-7/h2-4H,1H3,(H,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFMOFANINYIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314912 |
Source
|
Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloropyridin-2-yl)acetohydrazide | |
CAS RN |
66999-51-7 |
Source
|
Record name | 66999-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(6-chloropyridin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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